DSP-4 hydrochloride

Descripción

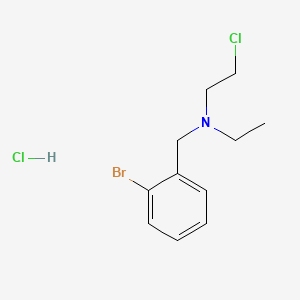

N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (CAS 40616-75-9), commonly referred to as DSP-4, is a selective neurotoxin widely used in neuroscience research to study noradrenergic systems. Structurally, it features a benzylamine backbone substituted with bromine at the 2-position, a chloroethyl group, and an ethyl amine moiety, forming a hydrochloride salt . DSP-4 selectively targets noradrenergic neurons originating from the locus coeruleus (LC) in rodents, inducing long-term depletion of norepinephrine (NE) by damaging nerve terminals and reducing NE transporter function . Its applications span addiction research, neurodegenerative disease models (e.g., Alzheimer’s disease), and behavioral studies in avian species .

Propiedades

IUPAC Name |

N-[(2-bromophenyl)methyl]-2-chloro-N-ethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrClN.ClH/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12;/h3-6H,2,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDRNRRNYOULND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCl)CC1=CC=CC=C1Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017240 | |

| Record name | N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500425 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40616-75-9 | |

| Record name | Benzenemethanamine, 2-bromo-N-(2-chloroethyl)-N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40616-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alkylation of 2-Bromobenzylamine

The primary synthesis route involves sequential alkylation of 2-bromobenzylamine. In the first step, 2-bromobenzylamine reacts with ethyl bromide in a polar aprotic solvent (e.g., dimethylformamide) under alkaline conditions (K₂CO₃) to form N-ethyl-2-bromobenzylamine. Subsequent treatment with 1-chloro-2-iodoethane introduces the chloroethyl group via nucleophilic substitution. The reaction is conducted at 60–80°C for 12–24 hours, yielding the tertiary amine as a free base. Finally, hydrochlorination with concentrated HCl in ethanol produces the target compound.

Key Considerations :

Reductive Amination Approach

An alternative pathway employs reductive amination of 2-bromobenzaldehyde with N-ethyl-N-(2-chloroethyl)amine. The aldehyde undergoes condensation with the amine in methanol, forming an imine intermediate, which is reduced using sodium cyanoborohydride (NaBH₃CN) at pH 5–6. The free base is isolated via solvent extraction and converted to the hydrochloride salt with gaseous HCl.

Advantages :

Phase Transfer Catalyzed Synthesis

Drawing from analogous industrial processes, phase-transfer catalysis (PTC) enhances alkylation efficiency. Tetrabutylammonium hydrogensulfate (5 mol%) facilitates the reaction between 2-bromobenzylamine and chloroethyl ethyl ether in a biphasic system (toluene/water). The aqueous phase contains NaOH (1.1 equivalents), while the organic phase solubilizes reactants. At 80–85°C, the reaction achieves 85% yield in 6 hours, with simplified product isolation.

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Temperature | 80°C |

| Reaction Time | 6 hours |

| Yield | 85% |

Reaction Optimization

Solvent Systems

Ethanol and water are preferred for hydrochlorination due to the compound’s solubility profile (48 mg/mL in H₂O, soluble in ethanol). Mixed solvents (e.g., ethanol:water, 3:1) enable high-purity crystallization.

Temperature Control

Exothermic alkylation steps require gradual reagent addition (2 hours) to maintain 45–60°C, preventing thermal degradation. Elevated temperatures (>80°C) during PTC improve kinetics but risk hydrolysis of the chloroethyl group.

Purification and Crystallization

Crude product is purified via recrystallization from ethanol-water (4:1), yielding colorless crystals with >98% purity (HPLC). Solubility data guide solvent ratios:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 48 |

| 0.1 M NaOH | 7 |

| Ethanol | Soluble |

Characterization

Spectroscopic Analysis

- ¹H NMR (400 MHz, D₂O): δ 7.65 (d, J=8 Hz, 1H, Ar-H), 7.45 (t, J=8 Hz, 1H, Ar-H), 7.30 (d, J=8 Hz, 1H, Ar-H), 4.10 (s, 2H, CH₂N), 3.60 (m, 4H, NCH₂CH₂Cl and NCH₂CH₃), 1.25 (t, J=7 Hz, 3H, CH₃).

- FT-IR : 755 cm⁻¹ (C-Br), 1250 cm⁻¹ (C-N), 2500 cm⁻¹ (NH⁺).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity with a retention time of 6.8 minutes.

Industrial-Scale Considerations

Large-scale synthesis employs continuous-flow reactors to enhance heat dissipation and mixing. Chloroethyl ethyl ether, a cost-effective alkylating agent, replaces halogenated intermediates, reducing waste. Process mass intensity (PMI) is minimized by solvent recycling (ethanol recovery ≥90%).

Challenges and Byproduct Management

Common impurities include:

- Diethylated amine : Mitigated by staggered alkylation steps.

- Hydrolyzed chloroethyl group : Controlled via anhydrous conditions during PTC.

Silica gel chromatography (ethyl acetate:hexane, 1:2) removes polar byproducts.

Análisis De Reacciones Químicas

Alkylation of Biological Targets

DSP-4 acts as an alkylating agent, targeting proteins associated with norepinephrine (NE) transport and storage.

Mechanism of Action

-

The chloroethyl group (-CH₂CH₂Cl) reacts with nucleophilic residues (e.g., thiols, amines) in the NE transporter (NET) and vesicular monoamine transporter (VMAT) .

-

This alkylation disrupts NE reuptake and storage, leading to neurotransmitter depletion via enhanced release from vesicular pools .

Key Experimental Findings

-

DSP-4-induced NE release is independent of extracellular Ca²⁺ and originates from the vesicular pool .

-

Monoamine oxidase (MAO) activity is inhibited at high DSP-4 concentrations (>10⁻⁴ M), reducing NE catabolism .

Degradation Pathways and Byproducts

DSP-4 undergoes environmental and metabolic degradation, producing hazardous compounds.

Hydrolysis and Oxidation

-

In aqueous environments, DSP-4 dissociates into bromide ions (Br⁻), which react with ozone or chlorine during water treatment to form brominated byproducts :

| Byproduct | Toxicity Profile | Formation Condition |

|---|---|---|

| Bromoform (CHBr₃) | Carcinogenic | Chlorination/Ozonation |

| Bromate (BrO₃⁻) | Animal carcinogen | High pH + Ozonation |

| Bromoacetic acids | Cytotoxic | Chlorination |

Neurotoxic Degradation

-

In vivo, DSP-4 metabolites covalently bind to mitochondrial proteins in noradrenergic neurons, inducing oxidative stress and apoptosis .

Solubility and Stability

DSP-4’s reactivity is influenced by its physicochemical properties.

| Property | Value | Condition | Source |

|---|---|---|---|

| Water solubility | 48 mg/mL | Room temperature | |

| Ethanol solubility | Soluble | - | |

| Stability in NaOH | Decomposes (7 mg/mL) | 0.1 M NaOH | |

| Storage | Stable at RT (inert gas) | Dry, inert atmosphere |

-

The hydrochloride salt form enhances stability in acidic conditions but decomposes under basic pH, releasing the free base .

Comparative Reactivity in Models

DSP-4’s alkylating efficiency varies across species and tissues:

| Model System | NE Depletion (%) | Time Post-Treatment | Source |

|---|---|---|---|

| Rat cortical slices | 40 | 60 minutes | |

| Mouse locus coeruleus | 70–90 | 7 days | |

| Zebra finch brain | Complete | 14 days |

Synthetic Utility

While primarily a neurotoxin, DSP-4’s structure informs the design of alkylating agents:

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

DSP4 is an alkylating agent known for its ability to deplete norepinephrine (NE) levels in both the central and peripheral nervous systems. Its chemical formula is with a molecular weight of 313.06 g/mol. It is soluble in water and ethanol, making it accessible for various laboratory applications .

The primary mechanism of action involves blocking the uptake of norepinephrine, leading to reduced endogenous levels of this neurotransmitter. Research indicates that DSP4 can deplete cortical norepinephrine by approximately 40% when administered at a concentration of for 60 minutes . This depletion is associated with an enhanced release of NE from vesicular stores, suggesting that DSP4 not only inhibits reuptake but also stimulates the release of NE .

Scientific Research Applications

-

Neuropharmacological Studies :

- DSP4 is extensively used to investigate the role of norepinephrine in various physiological and pathological processes. For instance, studies have shown that DSP4 can affect behaviors related to anxiety, learning, and memory by altering NE levels .

- In experiments involving kittens, DSP4 was used to deplete cortical noradrenaline to assess its impact on ocular dominance shifts, providing insights into visual processing and neural plasticity .

-

Toxicology Research :

- The compound has been classified as an adrenergic neurotoxin due to its harmful effects on noradrenergic neurons. This property makes it a valuable tool for studying neurotoxic mechanisms and the potential long-term impacts of neurotoxins on brain function .

- Research has demonstrated that high doses of DSP4 can lead to neurotoxic effects characterized by somnolence and other behavioral changes in rodent models .

- Behavioral Neuroscience :

Case Studies

Mecanismo De Acción

La neurotoxina DSP 4 (clorhidrato) ejerce sus efectos dañando selectivamente las proyecciones noradrenérgicas que se originan en el locus coeruleus . Se somete a ciclización intramolecular para formar un ion aziridinio, que se acumula en las terminales nerviosas noradrenérgicas y reacciona con componentes celulares, lo que lleva a la degeneración de las terminales nerviosas . Inhibe la recaptación de norepinefrina, estimula la liberación de norepinefrina y aumenta la tasa de recambio de norepinefrina .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Functional Differences

The table below compares DSP-4 with key analogues in terms of structure, mechanism, and applications:

Mechanistic Selectivity

DSP-4 distinguishes itself through noradrenergic specificity. Unlike LY125180, which modulates serotonin, DSP-4 selectively depletes NE in LC-projecting regions (e.g., hippocampus, cortex) without affecting dopamine or serotonin systems . This specificity is attributed to its structural bromobenzyl group, which enhances affinity for the NE transporter (NET) . In contrast, adamantane-derived analogues (e.g., N-(2-chloroethyl)adamantan-2-amine hydrochloride) lack this targeting capability, likely due to the absence of aromatic moieties critical for NET binding .

Actividad Biológica

N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride, commonly referred to as DSP4, is a selective neurotoxin primarily affecting noradrenergic neurons. Its biological activity has been extensively studied, revealing significant effects on norepinephrine (NE) dynamics in both the central and peripheral nervous systems.

DSP4 functions as an alkylating agent that selectively targets noradrenergic nerve terminals. It inhibits the uptake of norepinephrine, leading to a depletion of endogenous NE levels. This mechanism is particularly pronounced in the central nervous system (CNS), where DSP4 induces a marked reduction in NE concentrations, especially in regions such as the cerebral cortex and spinal cord. In contrast, dopamine (DA) and serotonin (5-HT) neurons appear relatively unaffected by DSP4 treatment .

Effects on Norepinephrine Levels

The impact of DSP4 on norepinephrine levels has been quantitatively assessed in several studies:

- Acute Effects : In rodent models, acute administration of DSP4 resulted in a significant decrease in endogenous NE levels. For instance, a study reported a 40% depletion of NE in rat cortical slices after exposure to 10 µM DSP4 for 60 minutes .

- Long-term Effects : Chronic exposure led to persistent reductions in NE levels, particularly noted in newborn rats where permanent depletion was observed following maternal exposure during gestation .

Neurotoxic Effects

DSP4's neurotoxic properties have been documented through various experimental paradigms:

- Selective Degeneration : It has been shown to cause selective degeneration of noradrenergic nerve terminals originating from the locus coeruleus. This effect is characterized by pronounced accumulations of NE in non-terminal axons, indicative of neurodegeneration .

- Behavioral Studies : Behavioral assessments following DSP4 administration have demonstrated alterations in cognitive functions associated with noradrenergic signaling, such as attention and memory tasks .

Case Studies and Research Findings

Several research studies have highlighted the diverse biological activities and implications of DSP4:

- Study on Rodent Models : A study involving adult rats demonstrated that DSP4 treatment resulted in regional changes in NE levels similar to those observed in mice. Notably, there was no significant effect on DA neurons, while minor depletions of 5-HT were noted .

- Developmental Toxicity : Research indicates potential developmental toxicity associated with DSP4 exposure during critical periods of neural development. Animal studies have shown that exposure during gestation leads to long-lasting neurochemical alterations in offspring .

- Neuroimaging Studies : Advanced imaging techniques have been employed to visualize the effects of DSP4 on norepinephrine transporter binding sites, revealing significant reductions in NET activity following treatment .

Summary Table of Biological Effects

| Biological Activity | Description |

|---|---|

| Norepinephrine Depletion | Significant reduction in NE levels within CNS and peripheral systems. |

| Neurotoxic Impact | Selective degeneration of noradrenergic terminals; minimal impact on DA and 5-HT systems. |

| Developmental Consequences | Permanent alterations in NE dynamics observed in offspring following maternal exposure. |

| Behavioral Changes | Impairments noted in cognitive tasks linked to noradrenergic signaling post-DSP4 treatment. |

Q & A

Q. What is the primary mechanism by which DSP-4 induces norepinephrine (NE) depletion in experimental models?

DSP-4 selectively targets the norepinephrine transporter (NET) in noradrenergic neurons, leading to alkylation of mitochondrial proteins and irreversible damage to NE terminals. This results in long-term depletion of NE levels in brain regions innervated by the locus coeruleus (LC), such as the cortex and hippocampus. The specificity of DSP-4 for NET distinguishes it from non-selective neurotoxins, making it a critical tool for studying LC-NE system dysfunction in neurodegenerative and psychiatric disorders .

Q. What are the standard protocols for administering DSP-4 in rodent models?

A validated protocol involves intraperitoneal (IP) injection of DSP-4 at 50 mg/kg in adult rodents, dissolved in sterile saline. To enhance specificity, pre-treatment with NET inhibitors (e.g., desipramine) is recommended to protect non-target monoaminergic systems. Post-injection verification via high-performance liquid chromatography (HPLC) or immunohistochemistry for NE markers (e.g., tyrosine hydroxylase) is essential to confirm lesion efficacy. Neonatal models require lower doses (e.g., 20 mg/kg) due to developmental susceptibility to neurotoxicity .

Advanced Research Questions

Q. How do age-dependent differences in DSP-4 administration impact outcomes in neurodegenerative disease models?

Neonatal DSP-4 exposure (e.g., postnatal day 3) disrupts LC-NE development, leading to persistent deficits in synaptic plasticity (e.g., long-term potentiation) and increased amyloid-β pathology in Alzheimer’s disease (AD) models. In contrast, adult lesions exacerbate tau hyperphosphorylation but show variable effects on amyloidosis. These discrepancies highlight the need for age-stratified experimental designs when modeling neurodegenerative mechanisms. Developmental studies should include cross-fostering controls to isolate DSP-4 effects from maternal care variables .

Q. What methodological approaches resolve contradictions in DSP-4-induced neuroinflammatory responses?

DSP-4’s effects on neuroinflammation (e.g., microglial activation, cytokine release) depend on dosage, administration route, and species/strain. For example:

- High-dose regimens (≥75 mg/kg) in Sprague-Dawley rats induce robust LC degeneration but may confound results with systemic toxicity.

- Subchronic dosing (e.g., 25 mg/kg weekly for 2 weeks) reduces off-target effects while maintaining NE depletion.

Multi-modal validation (e.g., combining in vivo electrophysiology with RNA-seq of LC-derived exosomes) can disentangle DSP-4’s direct neurotoxic effects from secondary inflammatory cascades .

Q. How does DSP-4 interact with other neurotoxins in dual-lesion paradigms?

DSP-4 synergizes with 6-hydroxydopamine (6-OHDA) to model Parkinson’s disease with comorbid NE and dopamine depletion. Key considerations include:

- Temporal sequencing : Administer DSP-4 first to avoid competition for NET.

- Dose titration : Reduce 6-OHDA doses by 30–50% to prevent excessive mortality.

This approach recapitulates non-motor symptoms (e.g., cognitive decline) better than single-toxin models. Post-mortem LC histology and striatal dopamine quantification are critical for validating lesion specificity .

Methodological Best Practices

- Controls : Include vehicle (saline) and desipramine-pre-treated groups to control for off-target effects .

- Validation : Use HPLC for NE quantification and qPCR for NET expression profiling to confirm lesion efficacy .

- Ethical considerations : Adhere to ARRIVE guidelines for reporting animal studies, particularly for neonatal models .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.